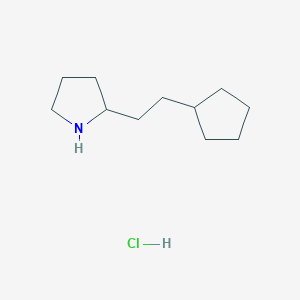
2-(2-Cyclopentylethyl)pyrrolidine hydrochloride
Übersicht
Beschreibung
2-(2-Cyclopentylethyl)pyrrolidine hydrochloride, also known as Nootropil or Piracetam, is a nootropic drug used to improve cognitive function in patients with dementia, Alzheimer’s disease, and brain injuries. It has a CAS Number of 1421602-09-6 .
Molecular Structure Analysis
The molecular formula of 2-(2-Cyclopentylethyl)pyrrolidine hydrochloride is C11H21N.ClH . The InChI code is 1S/C11H21N.ClH/c1-2-5-10(4-1)7-8-11-6-3-9-12-11;/h10-12H,1-9H2;1H .Physical And Chemical Properties Analysis
The molecular weight of 2-(2-Cyclopentylethyl)pyrrolidine hydrochloride is 203.76 . It is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Drug Design and Synthesis
The pyrrolidine ring, a core structure in 2-(2-Cyclopentylethyl)pyrrolidine hydrochloride , is a prevalent motif in medicinal chemistry due to its presence in numerous biologically active compounds . The compound’s utility in drug design stems from its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and provide increased three-dimensional coverage . This makes it an excellent candidate for the synthesis of novel therapeutic agents.
Pharmacokinetics: ADME/Tox Studies
Incorporating the pyrrolidine scaffold into drug candidates can significantly alter their physicochemical properties, which in turn affects their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profiles . Researchers can use 2-(2-Cyclopentylethyl)pyrrolidine hydrochloride to study these effects and optimize drug candidates for better pharmacokinetic properties.
Bioactive Compound Development
The pyrrolidine ring is known for its target selectivity, making it a valuable scaffold for developing bioactive molecules . By modifying 2-(2-Cyclopentylethyl)pyrrolidine hydrochloride , scientists can create compounds with specific biological activities, potentially leading to new treatments for various diseases.
Carbonic Anhydrase Inhibition
Pyrrolidine derivatives have been evaluated for their inhibitory activity on carbonic anhydrase isoenzymes, which are implicated in several diseases . As such, 2-(2-Cyclopentylethyl)pyrrolidine hydrochloride could serve as a starting point for the development of inhibitors targeting these enzymes.
Stereoselective Synthesis
The stereogenicity of the pyrrolidine ring allows for the creation of different stereoisomers, which can lead to diverse biological profiles . 2-(2-Cyclopentylethyl)pyrrolidine hydrochloride can be used in research focused on stereoselective synthesis, which is crucial for developing enantioselective drugs.
Chemical Biology: Protein Binding Studies
The spatial orientation of substituents on the pyrrolidine ring can influence how drug candidates bind to proteins . Researchers can use 2-(2-Cyclopentylethyl)pyrrolidine hydrochloride to investigate these interactions, aiding in the understanding of drug-receptor dynamics.
Reference Standard for Analytical Testing
Due to its well-defined structure, 2-(2-Cyclopentylethyl)pyrrolidine hydrochloride can be used as a reference standard in analytical chemistry, particularly in pharmaceutical testing to ensure the accuracy of results .
Custom Synthesis and Bulk Manufacturing
The compound is also valuable in custom synthesis and bulk manufacturing processes . It can be used to produce impurities, intermediates, or active pharmaceutical ingredients on a large scale, catering to the needs of various research and development projects.
Wirkmechanismus
While the specific mechanism of action for 2-(2-Cyclopentylethyl)pyrrolidine hydrochloride is not provided, pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Safety and Hazards
Zukünftige Richtungen
While specific future directions for 2-(2-Cyclopentylethyl)pyrrolidine hydrochloride are not available, the broader class of pyrrolidine alkaloids shows promise in various areas of pharmacotherapy . They are being explored for their potential in treating a range of conditions, from infectious diseases to cancer and neurological disorders .
Eigenschaften
IUPAC Name |
2-(2-cyclopentylethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N.ClH/c1-2-5-10(4-1)7-8-11-6-3-9-12-11;/h10-12H,1-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQGEUOIGGYXJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC2CCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1421602-09-6 | |
| Record name | Pyrrolidine, 2-(2-cyclopentylethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1421602-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



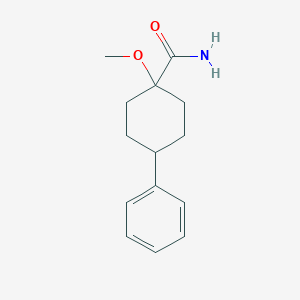
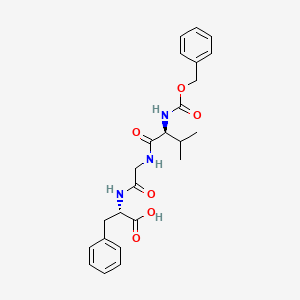
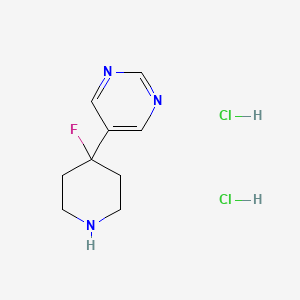
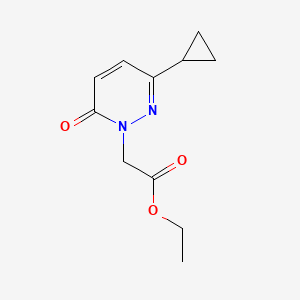
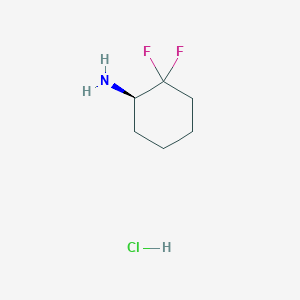
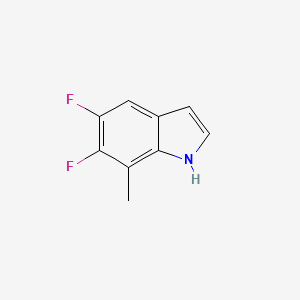
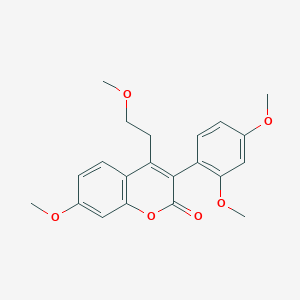
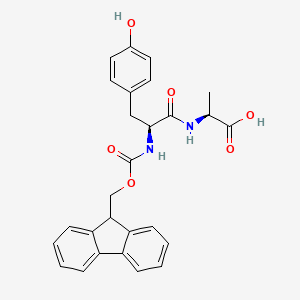
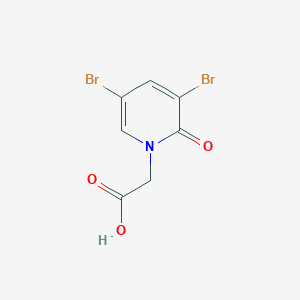
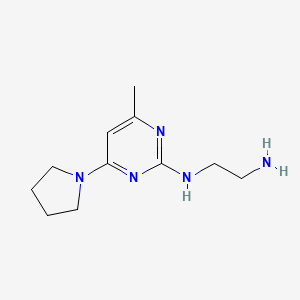
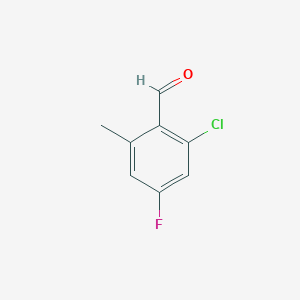
![1-[(8R)-5,6,7,8-tetrahydroquinolin-8-yl]methanamine](/img/structure/B1458818.png)

